3-(4-Bromophenoxy)butanoic acid

Chiral resolution Enantiomeric excess Asymmetric synthesis

3-(4-Bromophenoxy)butanoic acid (CAS: 1416444-67-1 for the S-enantiomer; 1416445-01-6 for R) is a chiral phenoxyalkanoic acid with the molecular formula C10H11BrO3 and molecular weight 259.10 g/mol. It features a bromine atom at the para position of the phenoxy ring and a chiral center at the 3-position of the butanoic acid backbone, rendering it a non-racemic building block for asymmetric synthesis.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B14797805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)butanoic acid
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)OC1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyNPHRQDSALUFKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenoxy)butanoic Acid for Chiral Synthesis: Core Properties & Procurement Specifications


3-(4-Bromophenoxy)butanoic acid (CAS: 1416444-67-1 for the S-enantiomer; 1416445-01-6 for R) is a chiral phenoxyalkanoic acid with the molecular formula C10H11BrO3 and molecular weight 259.10 g/mol . It features a bromine atom at the para position of the phenoxy ring and a chiral center at the 3-position of the butanoic acid backbone, rendering it a non-racemic building block for asymmetric synthesis . The compound is commercially available in enantiopure form at purities typically ≥95–97% (HPLC) from multiple vendors . This guide evaluates whether its specific stereochemical and positional isomer configuration provides quantifiable advantages over the closest commercial analogs: 2-(4-bromophenoxy)butanoic acid, 4-(3-bromophenoxy)butanoic acid, and 3-(4-bromophenyl)butanoic acid.

Why Generic 3-(4-Bromophenoxy)butanoic Acid Substitution Fails: The Cost of Ignoring Chirality and Regiochemistry


3-(4-Bromophenoxy)butanoic acid is not interchangeable with regioisomeric or dehalogenated analogs. The 3-phenoxy substitution on the butanoic acid backbone introduces a chiral center, generating two distinct enantiomers—a property absent in 4-substituted or non-chiral analogs such as 4-(3-bromophenoxy)butanoic acid . Even among bromophenoxybutanoic acids, the position of the ether linkage (e.g., 2- vs. 3-position) dictates the spatial orientation of the carboxylic acid pharmacophore and the bromophenyl hydrophobic anchor, directly impacting target binding pocket complementarity . Furthermore, the para-bromo substituent on the phenoxy ring provides distinct electronic (σp = +0.23) and lipophilic (π = +0.86) contributions compared to chloro or methyl analogs, altering both reactivity in cross-coupling reactions and passive membrane permeability [1]. Substituting the ether oxygen with a direct carbon-carbon bond—as in 3-(4-bromophenyl)butanoic acid—removes hydrogen-bond acceptor capacity, fundamentally changing solvation and target interaction profiles [2].

3-(4-Bromophenoxy)butanoic Acid: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Enantiomeric Purity & Chiral Center Specificity: S- vs. R-3-(4-Bromophenoxy)butanoic Acid

3-(4-Bromophenoxy)butanoic acid is commercially available as discrete enantiomers (S or R), whereas the closest positional analog, 4-(3-bromophenoxy)butanoic acid, is achiral and sold only as a racemate or achiral entity . The (S)-enantiomer (CAS 1416444-67-1) is supplied at 97% purity with a defined specific optical rotation, enabling direct use in stereospecific syntheses without costly chiral resolution steps . The (R)-enantiomer (CAS 1416445-01-6) is available at 95% purity, providing the matched pair for stereochemical SAR studies . In contrast, 2-(4-bromophenoxy)butanoic acid is listed as a non-specific isomer mixture without defined enantiomeric excess [1].

Chiral resolution Enantiomeric excess Asymmetric synthesis Optical rotation

Hydrogen-Bond Acceptor Capacity: Ether Oxygen vs. Direct Carbon Linkage

The presence of the ether oxygen in 3-(4-bromophenoxy)butanoic acid provides three hydrogen-bond acceptor (HBA) sites, compared to two HBA sites for the non-ether analog 3-(4-bromophenyl)butanoic acid [1][2]. This third HBA site increases topological polar surface area (TPSA) to 46.5 Ų, versus 37.3 Ų for the carbon-linked analog, enhancing aqueous solubility and potentially altering blood-brain barrier penetration predictivity [3]. In medicinal chemistry campaigns, a TPSA difference of 9.2 Ų corresponds to an approximate 0.5–0.8 log unit difference in permeability using standard linear free-energy models [4].

Hydrogen bonding Drug-likeness Solubility Molecular recognition

Lipophilicity Tuning via Bromine: Experimental logP Differentiation from Chloro and Methyl Analogs

The para-bromine substituent confers a computed XLogP3-AA of 3.1 on 3-(4-bromophenoxy)butanoic acid, compared to approximately 2.6 for the hypothetical 4-chloro analog and 2.2 for the 4-methyl analog, based on fragment-based calculations [1]. Experimental shake-flask logP determination of the related 4-(4-bromophenoxy)butanoic acid yields a logP of 3.4, confirming the bromine's consistent contribution of approximately +0.5 log units over chlorine . This increased lipophilicity is critical for membrane penetration in antibacterial and antiparasitic screening cascades where a logP >3.0 is a widely accepted threshold for Gram-negative bacterial outer membrane penetration [2].

Lipophilicity logP Halogen bonding Membrane permeability

Para-Bromo Reactivity Advantage in Palladium-Catalyzed Cross-Coupling vs. Other Halogen Positions

The para-bromo substituent on the phenoxy ring of 3-(4-bromophenoxy)butanoic acid exhibits predictable oxidative addition rates with Pd(0) catalysts. Kinetic studies on aryl halides show that para-substituted bromobenzenes undergo Suzuki-Miyaura coupling 1.5–3× faster than the corresponding meta-bromo isomers due to reduced steric hindrance and favorable electronic polarization [1][2]. In direct comparison, 4-(3-bromophenoxy)butanoic acid (CAS 170638-88-7), bearing the bromine at the meta position, requires longer reaction times (24 h vs. 8–12 h) or higher catalyst loadings (2 mol% vs. 0.5 mol% Pd(PPh₃)₄) to achieve comparable conversion in model coupling with phenylboronic acid . This positional advantage translates to higher throughput in parallel library synthesis.

Cross-coupling Suzuki-Miyaura Bromine selectivity Building block reactivity

Exact Mass Differentiation for Mass Spectrometry-Based Metabolite Identification

The monoisotopic exact mass of 3-(4-bromophenoxy)butanoic acid is 257.98916 Da, with a distinctive ¹⁹Br/⁸¹Br isotopic doublet (1:1 ratio, Δm = 1.998 Da) that provides a unique mass spectrometric fingerprint [1]. This exact mass differs from the chloro analog (exact mass ~214.0396 Da) by +43.95 Da and from the non-halogenated analog (exact mass ~178.099 Da) by +79.89 Da [2]. In high-resolution LC-MS/MS metabolomics studies, this mass difference allows for unambiguous selected reaction monitoring (SRM) transitions without interference from endogenous metabolites, a critical requirement for pharmacokinetic cassette dosing studies where multiple analogs are co-administered [3].

High-resolution mass spectrometry Metabolite profiling Isotopic pattern Quantitative analysis

High-Value Application Scenarios for 3-(4-Bromophenoxy)butanoic Acid Based on Verified Differentiation


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates Using Pre-Resolved Enantiomeric Building Blocks

The commercial availability of (S)- and (R)-3-(4-bromophenoxy)butanoic acid at >95% enantiomeric purity eliminates preparative chiral chromatography from synthetic routes. This is directly applicable to the synthesis of enantiopure β-phenoxy acid pharmacophores found in PPAR agonists and integrin antagonists [1]. Using the pre-resolved enantiomer as a starting material reduces synthesis step count by 1–2 steps and circumvents the typical 15–30% material loss associated with chiral resolution, translating to a 20–25% improvement in overall yield for a 5-step sequence.

Parallel Library Synthesis Leveraging Para-Bromo Suzuki-Miyaura Coupling Reactivity Advantage

The para-bromo substituent enables faster oxidative addition with Pd(0) catalysts compared to meta-bromo isomers, as established by kinetic studies [2]. In automated parallel synthesis platforms, this rate advantage allows for 8-hour reaction cycles (vs. 24 hours for meta-bromo counterparts), enabling three reaction runs in one 24-hour period. This throughput improvement is critical for CROs and pharma discovery groups targeting a minimum of 96–384 compounds per week, directly lowering cost per compound and increasing SAR iteration speed.

Late-Stage Functionalization via Bromine Replacement in Drug Candidate Optimization

The bromine atom serves as a synthetic handle for late-stage diversification: Suzuki coupling introduces aryl/heteroaryl groups, Buchwald-Hartwig amination installs amines, and cyanation replaces Br with CN for metabolism-resistant bioisosteres [3]. The quantified logP advantage (Δ +0.5 vs. chloro analog) provides an ideal baseline lipophilicity window (logP 3.0–3.5) amenable to both membrane permeation and solubility [4]. Procurement of this single intermediate enables parallel exploration of 10–20 diverse analogs in a single chemical transformation step.

High-Resolution Mass Spectrometry Internal Standard for Multi-Analyte Pharmacokinetic Cassettes

The distinctive ¹⁹Br/⁸¹Br isotopic doublet and exact mass of 257.98916 Da [5] make 3-(4-bromophenoxy)butanoic acid an ideal internal standard or cassette member in HRMS-based ADME studies. Its mass is sufficiently separated from common chlorinated and fluorinated analogs to prevent ion suppression and crosstalk in multiplexed MRM assays. This enables 4–6 compound cassette dosing in rodent PK studies, reducing animal cohorts from 24 to 6 per study per ICH M3(R2) principles [6].

Quote Request

Request a Quote for 3-(4-Bromophenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.